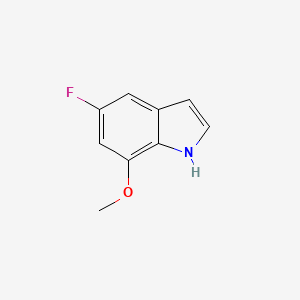

5-Fluoro-7-methoxy-1H-indole

Description

Properties

IUPAC Name |

5-fluoro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYIWZSWASICJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855676 | |

| Record name | 5-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227561-74-1 | |

| Record name | 5-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-7-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-7-methoxy-1H-indole is a crucial heterocyclic compound that serves as a versatile intermediate in the fields of medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methoxy group at the 7-position, imparts distinct electronic properties that are leveraged in the design of novel therapeutic agents.[1] The indole scaffold itself is a privileged structure, known for its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in the pharmaceutical sciences.

Introduction: The Significance of Fluorinated and Methoxylated Indoles

The strategic incorporation of fluorine and methoxy groups into the indole ring system can profoundly influence a molecule's pharmacological profile. Fluorine, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability. The methoxy group, an electron-donating substituent, can modulate the electronic character of the indole ring, impacting its reactivity and interactions with biological macromolecules. Consequently, this compound stands as a valuable building block for the synthesis of targeted therapies, potentially for antiviral or anticancer applications.[1]

Synthetic Strategies for this compound

Several synthetic routes have been established for the preparation of substituted indoles. For this compound, the Leimgruber-Batcho and Fischer indole syntheses are among the most prominent and adaptable methods.[1][2]

Leimgruber-Batcho Indole Synthesis: A Preferred Route

The Leimgruber-Batcho synthesis has gained favor over the traditional Fischer method due to its milder reaction conditions, higher yields, and the commercial availability of starting materials.[3] This method is particularly advantageous as it avoids the often harsh acidic conditions of the Fischer synthesis, which can be detrimental to sensitive functional groups.[3][4] The synthesis proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[3][5]

2.1.1. Causality Behind Experimental Choices

The choice of an ortho-nitrotoluene as the starting material is pivotal. The nitro group is a strong electron-withdrawing group that activates the methyl group's protons, facilitating their deprotonation and subsequent reaction to form the enamine intermediate.[6] The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine is a common and effective combination for enamine formation.[3] The subsequent reductive cyclization is a critical step where the nitro group is reduced to an amine, which then intramolecularly attacks the enamine to form the indole ring after elimination.[3][6] Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[3][5]

2.1.2. Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

-

To a solution of 2-methyl-3-methoxy-5-fluoronitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at a temperature range of 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate enamine, typically a colored compound, can often be used in the next step without further purification.[3]

Step 2: Reductive Cyclization

-

To the solution containing the enamine intermediate, add a reducing agent. A common choice is Raney nickel (catalytic amount) and hydrazine hydrate (2-3 eq).

-

The reaction is typically exothermic and should be controlled by cooling. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

2.1.3. Synthesis Workflow Diagram

Caption: Leimgruber-Batcho synthesis of this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][4]

2.2.1. Experimental Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

-

React (4-fluoro-2-methoxyphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, in a solvent like ethanol.

-

The reaction is typically carried out at room temperature or with gentle heating to form the corresponding phenylhydrazone.

Step 2: Indolization

-

Treat the phenylhydrazone with an acid catalyst, such as polyphosphoric acid, sulfuric acid, or zinc chloride, at an elevated temperature.[4]

-

The reaction mixture is heated until the cyclization is complete.

-

After cooling, the mixture is neutralized and the product is extracted with an organic solvent.

-

Purification by column chromatography yields the desired indole.

2.2.2. Synthesis Workflow Diagram

Caption: Fischer indole synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[1]

Spectroscopic Data Summary

| Property | Value |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.16 g/mol |

| CAS Number | 1227561-74-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the protons on the indole ring and the methoxy group. The coupling patterns and chemical shifts provide valuable information about the substitution pattern. Key expected signals include:

-

A singlet for the N-H proton, typically in the downfield region.

-

Signals for the aromatic protons on the benzene and pyrrole rings, with coupling constants indicative of their relative positions.

-

A singlet for the methoxy group protons.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[7] For this compound, the IR spectrum is expected to show:

-

A characteristic N-H stretching vibration in the range of 3200-3500 cm⁻¹.[8]

-

C-H stretching vibrations for the aromatic and methoxy groups.

-

C=C stretching vibrations for the aromatic rings.

-

C-O stretching for the methoxy group.

-

A C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[2] For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of the synthesized compound.[9] A single, sharp peak in the HPLC chromatogram indicates a high degree of purity.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined robust and reliable methods for the synthesis and characterization of this compound. The Leimgruber-Batcho synthesis is presented as a highly efficient route, offering advantages in terms of yield and reaction conditions. A comprehensive suite of analytical techniques is detailed to ensure the unambiguous identification and purity assessment of the final product. By providing a deep understanding of the underlying chemical principles and detailed experimental protocols, this guide serves as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.

References

-

ProQuest. Infrared Spectra of Indole Compounds. [Link]

-

PubMed. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. [Link]

-

pubs.acs.org. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]

-

PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

-

Semantic Scholar. The Leimgruber-Batcho Indole Synthesis. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

Sources

- 1. This compound|CAS 1227561-74-1 [benchchem.com]

- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-7-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-7-methoxy-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," known for its presence in a wide array of biologically active compounds and its ability to interact with multiple receptor types.[1] The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 7-position is anticipated to modulate the molecule's electronic properties, metabolic stability, and pharmacokinetic profile, making it a valuable building block for novel therapeutic agents.[1] Investigations into related fluorinated indole analogs have revealed a broad spectrum of pharmacological activities, including potential antiviral, anti-inflammatory, and anticancer applications.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for its empirical characterization. While direct experimental data for this specific molecule is limited in publicly available literature, this document leverages data from structurally similar compounds and established scientific principles to provide a robust predictive profile.

Molecular and Structural Properties

The foundational characteristics of a drug candidate dictate its behavior from initial formulation to its interaction with biological systems. The unique arrangement of functional groups in this compound is key to its chemical identity and potential biological activity.

Core Chemical Identifiers

A precise understanding of the molecule's composition is the starting point for all further analysis.

| Property | Value | Source |

| CAS Number | 1227561-74-1 | [1] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.17 g/mol | [1] |

| IUPAC Name | This compound |

Structural Elucidation and Solid-State Conformation

Obtaining the crystal structure of an organic molecule like this compound is a multi-step process that provides unparalleled insight into its atomic arrangement.

-

Crystal Growth : The initial and often most challenging step is to grow a high-quality single crystal. This is typically achieved through slow evaporation of a saturated solution, or by vapor or liquid diffusion techniques. The choice of solvent is critical and is often determined empirically.

-

Data Collection : A suitable crystal is mounted on a diffractometer. It is then cooled, typically to 100 K, in a stream of nitrogen gas to minimize thermal vibration and radiation damage. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, allowing for the calculation of an electron density map. From this map, the positions of the individual atoms can be identified. The structural model is then refined to achieve the best possible fit with the experimental data.

Studies on other indole derivatives have revealed common packing motifs, such as hydrogen bonding involving the indole N-H group and π-π stacking interactions between the aromatic rings.[2] For this compound, it is expected that the N-H group would act as a hydrogen bond donor, while the methoxy oxygen could act as an acceptor, influencing the crystal lattice.

Physicochemical Parameters

The interplay of a molecule's physical and chemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

-

Predicted Value : While an experimental value is not available, related compounds such as 7-Fluoro-1H-indole have a melting point in the range of 60-65 °C. The addition of a methoxy group may alter this value.

-

Sample Preparation : A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement : The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.

-

Heating and Observation : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[3]

Solubility

Solubility is a critical parameter that affects a drug's bioavailability. It is typically determined in aqueous buffers at various pH values to simulate physiological conditions, as well as in organic solvents used for formulation.

-

Predicted Profile : The indole nucleus is largely nonpolar, but the N-H group, the methoxy oxygen, and the fluorine atom introduce polarity and the potential for hydrogen bonding.

-

Aqueous Solubility : Expected to be low, but may be influenced by pH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Predicted to have high solubility due to the ability of these solvents to solvate the polar functionalities of the molecule.

-

Alcohols (e.g., Ethanol, Methanol) : Predicted to have moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane) : Predicted to have low solubility.

-

This method is considered the gold standard for determining equilibrium solubility.

-

Preparation : An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

Equilibration : The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification : The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is crucial for predicting a drug's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. It determines the extent of ionization, which in turn affects solubility, permeability, and receptor binding. The indole N-H proton is weakly acidic, with a pKa typically around 17 in DMSO. The presence of the electron-withdrawing fluorine and electron-donating methoxy group will influence this value.

-

Sample Preparation : A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds. The solution must be free of dissolved carbon dioxide.

-

Titration : The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M NaOH) delivered in small increments.

-

pH Measurement : The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the compound has been neutralized.[4]

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound. Each method provides a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete characterization.

-

¹H NMR : Expected to show distinct signals for the protons on the indole ring system and the methoxy group. The coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns.

-

¹³C NMR : Would reveal the number of unique carbon environments. The carbon atoms bonded to or near the fluorine and methoxy groups will show characteristic chemical shifts.

-

¹⁹F NMR : A single resonance is expected for the fluorine atom at the 5-position. The chemical shift of this signal is highly sensitive to the electronic environment.[5]

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition : The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for ¹H, ¹³C, and ¹⁹F nuclei.

-

Referencing : Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

-

Expected Absorptions :

-

N-H stretch : A characteristic peak around 3300-3500 cm⁻¹.

-

C-H stretches (aromatic and aliphatic) : Peaks just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

-

C=C stretches (aromatic) : Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch (methoxy) : A strong peak typically in the 1000-1300 cm⁻¹ range.[5]

-

C-F stretch : A strong absorption in the 1000-1400 cm⁻¹ region.[5]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

-

Expected Result : High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₈FNO by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

Conclusion

This compound stands as a promising scaffold for the development of new chemical entities in the pharmaceutical landscape. While comprehensive experimental data for this specific molecule remains to be fully elucidated in the public domain, this guide provides a robust framework based on established principles and data from analogous structures. The predictive analysis of its physicochemical properties—including melting point, solubility, and pKa—coupled with detailed, validated protocols for their empirical determination, offers a clear and actionable path for researchers. The strategic incorporation of fluorine and a methoxy group is expected to confer advantageous properties relevant to drug design. The methodologies and predictive insights presented herein are intended to empower scientists and drug development professionals to effectively synthesize, characterize, and utilize this valuable chemical intermediate in their research endeavors.

References

-

ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Melting Point Determination. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. This compound|CAS 1227561-74-1 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 5-Fluoro-7-methoxy-1H-indole: A Technical Guide for Researchers

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds underscores its significance as a "privileged structure."[1] The strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's pharmacological profile. The subject of this guide, 5-Fluoro-7-methoxy-1H-indole, is a prime example of such strategic design. The introduction of a fluorine atom at the 5-position and a methoxy group at the 7-position can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the development of novel therapeutics.[1]

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire, interpret, and integrate spectroscopic data to unambiguously confirm the structure and purity of this important synthetic intermediate. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights, ensuring both technical accuracy and practical applicability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The Causality Behind Experimental Choices in NMR

The choice of NMR experiments and parameters is dictated by the need to obtain a complete and unambiguous picture of the molecular structure. For a molecule like this compound, a standard suite of experiments including ¹H NMR, ¹³C NMR, and possibly 2D correlation experiments (like COSY and HSQC) would be employed. The selection of a suitable deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indole derivatives due to its ability to solubilize the compound and to clearly show the N-H proton signal.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Pulse Width: 90°

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR (Proton-decoupled):

-

Number of Scans (NS): 1024

-

Acquisition Time (AQ): ~1.5 seconds

-

Relaxation Delay (D1): 2 seconds

-

Pulse Program: Standard proton-decoupled pulse sequence

-

Spectral Width: -10 to 180 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established substituent effects on the indole ring system.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | N-H (1) |

| ~7.4 | t | 1H | H-2 |

| ~6.9 | dd | 1H | H-4 |

| ~6.5 | dd | 1H | H-6 |

| ~6.4 | t | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, JCF ≈ 235 Hz) | C-5 |

| ~145 | C-7 |

| ~132 | C-7a |

| ~125 | C-2 |

| ~120 (d, JCF ≈ 10 Hz) | C-3a |

| ~105 (d, JCF ≈ 25 Hz) | C-4 |

| ~103 | C-3 |

| ~95 (d, JCF ≈ 25 Hz) | C-6 |

| ~56 | -OCH₃ |

In-depth Analysis:

-

¹H NMR: The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~11.2 ppm). The protons on the pyrrole ring (H-2 and H-3) will likely appear as triplets due to coupling with each other and with the N-H proton. The aromatic protons (H-4 and H-6) will exhibit doublet of doublets splitting patterns due to coupling with each other and with the fluorine atom at C-5. The methoxy protons will appear as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon directly attached to the fluorine atom (C-5) will show a large coupling constant (JCF) of approximately 235 Hz. The carbons ortho and meta to the fluorine (C-4, C-6, and C-3a) will also exhibit smaller C-F couplings. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Technique: ATR-FTIR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Predicted IR Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | -OCH₃ |

| ~1620-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-alkyl ether |

| ~1200 | C-F Stretch | Aryl-F |

In-depth Analysis:

The IR spectrum will be characterized by a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of absorptions in the 1620-1450 cm⁻¹ region. The strong absorptions around 1250 cm⁻¹ and 1200 cm⁻¹ are indicative of the C-O and C-F stretching vibrations, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

Instrumental Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 50 - 500 m/z

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

Predicted MS Data and Fragmentation Analysis

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Proposed Fragment |

| 165 | [M]⁺˙ | Molecular Ion |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - CH₃ - CO]⁺ | Loss of a methyl radical and carbon monoxide |

In-depth Analysis:

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺˙ at m/z 165, which corresponds to its molecular weight. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a cation at m/z 150. This can be followed by the loss of a molecule of carbon monoxide (CO) to give a fragment at m/z 122.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous structure determination.

The workflow for the structural elucidation of this compound begins with mass spectrometry to determine the molecular formula. Infrared spectroscopy then provides information about the functional groups present. Finally, NMR spectroscopy provides the detailed atomic connectivity and completes the structural assignment.

Caption: Workflow illustrating the integrated use of MS, IR, and NMR for structural elucidation.

By combining the molecular formula from MS with the functional group information from IR and the detailed connectivity map from NMR, we can confidently confirm the structure of this compound. This integrated approach is fundamental to ensuring the quality and integrity of chemical compounds used in research and drug development.

References

Sources

Crystal Structure Analysis of 5-Fluoro-7-methoxy-1H-indole: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the crystallographic analysis of 5-Fluoro-7-methoxy-1H-indole. As no public crystal structure data currently exists for this specific molecule, this document serves as both a detailed methodological workflow and a predictive analysis based on foundational crystallographic principles and data from structurally related compounds. It is designed to equip researchers with the rationale and protocols necessary to successfully determine and interpret the crystal structure of this and similar molecules of pharmaceutical interest.

Introduction: The Strategic Value of the this compound Scaffold

The indole ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique aromatic and electronic properties make it a "privileged structure" for interacting with a wide range of biological targets. The strategic functionalization of the indole scaffold is a key tactic in modern drug discovery to fine-tune a molecule's pharmacological profile.

The subject of this guide, this compound, incorporates two such strategic modifications:

-

Fluorine Substitution: The incorporation of fluorine is a well-established strategy to enhance key drug-like properties.[1] Its high electronegativity and small size can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2][3] Fluorinated indoles, in particular, are explored for a wide range of therapeutic applications.[4][5]

-

Methoxy Substitution: The methoxy group is another frequently employed functional group in pharmaceuticals.[6] It can modulate the electronic properties of the aromatic system and, crucially, act as a hydrogen bond acceptor, influencing molecular conformation and intermolecular interactions that dictate crystal packing and solubility.[6][7] The position of the methoxy group on the indole ring is known to profoundly influence biological activity.[7][8]

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is the definitive method to understand how these functional groups influence the molecule's solid-state conformation and intermolecular interactions. This structural data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

Experimental Workflow: From Synthesis to Single Crystal

A high-quality single crystal is the prerequisite for a successful SC-XRD experiment.[9][10] This section outlines a plausible synthetic route and a detailed protocol for obtaining diffraction-quality crystals.

Proposed Synthesis

While various synthetic routes to functionalized indoles exist, a common and effective approach involves building the indole core from a suitably substituted aniline precursor. A plausible route to this compound could be conceptualized based on established methodologies like the Fischer indole synthesis.[11]

Crystallization Protocol: The Art and Science of Crystal Growth

The goal of crystallization is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. The choice of solvent and technique is critical and often requires empirical screening.

Step-by-Step Protocol for Crystallization Screening:

-

Material Purity: Begin with the highest purity (>98%) synthesized compound. Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.

-

Solvent Selection:

-

Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

-

Test the solubility of a small amount (~1-2 mg) of the compound in ~0.5 mL of each solvent at room temperature and with gentle heating. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

-

Method 1: Slow Evaporation (Primary Screening)

-

Prepare a nearly saturated solution of the compound in a promising solvent in a small, clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

-

Method 2: Vapor Diffusion (Fine-Tuning)

-

Hanging Drop: Dissolve the compound in a "good" solvent (in which it is readily soluble). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop gradually reduces the compound's solubility, promoting crystallization.

-

Sitting Drop: A similar principle, but the drop of the compound solution is placed directly at the bottom of a small well within a larger sealed chamber containing the poor solvent.

-

-

Crystal Harvesting: Once crystals appear, they must be handled with extreme care. Use a cryo-loop or a fine needle to gently separate a single, well-formed crystal with sharp edges and no visible cracks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Definitive Structure Determination

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[12]

The SC-XRD Workflow

The process from crystal to final structure follows a well-defined path, illustrated in the diagram below.

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Detailed Protocol Steps

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is picked up on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.[13]

-

Unit Cell Determination: The mounted crystal is exposed to the X-ray beam, and a few initial diffraction images are collected. Software analyzes the positions of the first few reflections to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while continuously exposing it to X-rays and recording the resulting diffraction patterns on a detector.[10]

-

Data Reduction and Integration: The raw image files are processed to measure the intensity and position of each diffraction spot. This data is corrected for experimental factors to produce a reflection file.

-

Structure Solution: This is the critical computational step to solve the "phase problem." For small molecules, direct methods (as implemented in programs like SHELXT) are typically used to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities, typically monitored by the R-factor.

-

Validation: The final structural model is rigorously checked for geometric and crystallographic consistency using validation software like PLATON or the IUCr's CheckCIF service.

-

Reporting: The final results are prepared in the standard Crystallographic Information File (CIF) format, which is required for publication and deposition in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[14][15][16][17][18]

Predictive Structural Analysis of this compound

In the absence of experimental data, we can predict the key structural features of this compound by analyzing the crystal structures of related indole derivatives.[19][20]

Expected Molecular Geometry

The core indole ring system is expected to be largely planar. The C-F and C-O bond lengths will be consistent with standard values for aromatic systems. The methoxy group may lie in the plane of the indole ring or be slightly twisted, a conformation that can be influenced by intermolecular packing forces.

Anticipated Intermolecular Interactions & Crystal Packing

The crystal packing will be dominated by a network of non-covalent interactions. The substituents at the 5- and 7-positions provide specific functionalities that will likely direct the supramolecular assembly.

-

N-H···X Hydrogen Bonding: The indole N-H group is a strong hydrogen bond donor. It is highly probable that it will form a hydrogen bond with a suitable acceptor on a neighboring molecule. The most likely acceptors are the oxygen of the methoxy group (N-H···O) or potentially the fluorine atom (N-H···F). The N-H···O interaction is generally stronger and more common.

-

C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich face of a neighboring indole ring system.

-

π-π Stacking: The planar indole rings may stack in a parallel-displaced or T-shaped arrangement to maximize favorable π-π interactions.

Caption: Potential intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data Table

The following table summarizes the kind of data that would be generated from a successful SC-XRD experiment, with placeholder values for illustrative purposes.

| Parameter | Expected Value / Information |

| Chemical Formula | C₉H₈FNO |

| Formula Weight | 165.16 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Common for small organics) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ (Common centrosymmetric/non-centrosymmetric) |

| a, b, c (Å) | Unit cell lengths (e.g., 5-15 Å) |

| α, β, γ (°) | Unit cell angles (e.g., 90, 90-110, 90) |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell (e.g., 4) |

| Temperature (K) | 100 K (Standard for data collection) |

| Radiation | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) |

| R-factor (R1) | < 0.05 for a well-refined structure |

| Goodness-of-Fit (S) | ~1.0 |

Implications for Drug Development

The definitive crystal structure of this compound provides critical insights that directly impact drug development:

-

Conformational Analysis: It reveals the lowest energy conformation of the molecule in the solid state, which is often relevant to its bioactive conformation.

-

SAR Validation: It provides the precise 3D arrangement of the fluorine and methoxy substituents, allowing for a more accurate interpretation of structure-activity relationships.

-

Computational Modeling: The experimental structure serves as a crucial starting point for molecular docking studies, helping to predict and understand how the molecule might bind to a protein target.

-

Physicochemical Property Prediction: The crystal packing reveals the network of intermolecular interactions, which can provide insights into properties like solubility, melting point, and crystal habit, all of which are critical for formulation and development.

References

- Benchchem. The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships.

- Benchchem. The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis.

- Benchchem. The Strategic Application of 7-Methoxy-5-nitro-1H-indole in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery.

- Benchchem. The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.

- National Center for Biotechnology Information. 5-Fluoro-3-(1H-indol-3-ylmethyl).

- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF.

- University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.

- Unknown Source. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Benchchem. Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- ASM International. Single-Crystal X-Ray Diffraction.

- MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- SERC (Carleton). Single-crystal X-ray Diffraction.

- Royal Society of Chemistry. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances.

- ResearchGate. The role of the methoxy group in approved drugs | Request PDF.

- Unknown Source. Single Crystal X-ray Diffraction and Structure Analysis.

- PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- PubMed Central. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.

- ResearchGate. 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole..

- Crystallography Open Database. there are 567 entries in the selection - Crystallography Open Database: Search results.

- Crystallography Open Database. there are 524007 entries in the selection - Crystallography Open Database: Search results.

- Crystallography Open Database. there are 524007 entries in the selection - Crystallography Open Database: Search results.

- Crystallography Open Database. Crystallography Open Database: Search results.

- Crystallography Open Database. there are 524007 entries in the selection - Crystallography Open Database: Search results.

- PubChem. 7-Methoxy-1H-indole | C9H9NO | CID 76660.

- PubChem. 5-Methoxyindole | C9H9NO | CID 13872.

- NIST. 1H-Indole, 5-methoxy-.

- PubChem. 5-Fluoroindole | C8H6FN | CID 67861.

- Google Patents. CN110642770B - Preparation method of 5-methoxyindole.

- PubChem. Indole | C8H7N | CID 798.

- BLD Pharm. 1106942-47-5|7-Fluoro-5-methoxy-1H-indole.

- Benchchem. Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.

- ResearchGate. Synthesis and Crystal Structure of (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxypheny l)methyl)pyridin-2(1H)-one.

- NIST. 1H-Indole, 5-methoxy-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. benchchem.com [benchchem.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. dl.asminternational.org [dl.asminternational.org]

- 14. Crystallography Open Database: Search results [qiserver.ugr.es]

- 15. Crystallography Open Database: Search results [qiserver.ugr.es]

- 16. Crystallography Open Database: Search results [qiserver.ugr.es]

- 17. Crystallography Open Database: Search results [qiserver.ugr.es]

- 18. Crystallography Open Database: Search results [qiserver.ugr.es]

- 19. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 20. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Fluoro-7-methoxy-1H-indole and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and its capacity to interact with multiple receptor types.[1][2][3][4] This guide delves into the specific biological activities of 5-Fluoro-7-methoxy-1H-indole and its derivatives. We will explore how the strategic placement of a fluorine atom and a methoxy group on the indole ring system significantly modulates its physicochemical properties and enhances its therapeutic potential.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanisms of action, and diverse pharmacological applications of this promising class of compounds, including their anticancer, antimicrobial, and neuroprotective effects.

The Strategic Importance of the this compound Scaffold

The indole ring, a fusion of benzene and pyrrole, is a fundamental structural motif in numerous natural products, neurotransmitters like serotonin, and approved pharmaceuticals.[2][3] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing novel therapeutic agents. The core of our focus, this compound, is not merely another indole; it is a meticulously designed scaffold where each substituent serves a distinct and synergistic purpose.

-

The Role of the 5-Fluoro Substituent: The introduction of a fluorine atom, the most electronegative element, is a well-established strategy in medicinal chemistry to enhance drug efficacy. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can drastically alter the molecule's profile. Fluorination often improves metabolic stability by blocking sites susceptible to oxidative metabolism, increases binding affinity to target proteins through favorable electrostatic interactions, and modulates lipophilicity, which is crucial for membrane permeability and bioavailability.[1][5]

-

The Influence of the 7-Methoxy Group: The methoxy (-OCH₃) group at the 7-position is an electron-donating group that increases the electron density of the indole ring system.[6] This electronic modification can influence the molecule's reactivity and its interaction with biological targets. Functionally, the methoxy group can enhance lipophilicity, improving the compound's ability to cross cellular membranes, and provides a valuable synthetic handle for further chemical derivatization to optimize lead compounds.[1][6]

The combination of these two substituents on the indole core creates a versatile intermediate for the synthesis of novel compounds with a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[1]

Synthesis of the Core Scaffold and its Derivatives

The efficient synthesis of the this compound core is critical for its exploration in drug discovery. Several classical and modern organic chemistry methods can be employed.

Key Synthetic Methodologies

-

Fischer Indole Synthesis: This remains one of the most common and robust methods for constructing the indole ring.[1] The process involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine (in this case, (4-fluoro-2-methoxyphenyl)hydrazine) with an aldehyde or ketone, followed by cyclization.[1][7] The choice of the carbonyl component allows for diversification at the 2- and 3-positions of the indole.

-

Leimgruber-Batcho Indole Synthesis: An efficient and often milder alternative to the Fischer synthesis, this method has gained popularity for its scalability.[1] It typically begins with a substituted nitrotoluene which is converted to an enamine, followed by reductive cyclization to yield the indole ring. This pathway is highly adaptable for producing variously substituted indoles.

-

Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. While also a viable route, it can sometimes be limited by the availability of starting materials and control over regioselectivity.[1]

Experimental Protocol: Generalized Fischer Indole Synthesis

-

Hydrazone Formation: Dissolve (4-fluoro-2-methoxyphenyl)hydrazine (1.0 eq) and a suitable ketone (e.g., acetone, 1.1 eq) in a protic solvent like ethanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Cyclization: Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting materials. The acid catalyzes the[8][8]-sigmatropic rearrangement of the hydrazone intermediate to form the indole ring.

-

Work-up and Purification: Cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography to yield the desired this compound derivative.

Caption: Generalized workflow for indole synthesis and derivatization.

Spectrum of Biological Activities

The strategic functionalization of the indole scaffold with fluorine and methoxy groups gives rise to derivatives with potent and diverse biological activities.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents.[1] The presence of fluorine can enhance the compound's ability to inhibit cancer cell proliferation.[1]

-

Mechanism of Action: The anticancer effects of many indole derivatives are multifaceted. They are known to induce apoptosis (programmed cell death) by modulating key signaling pathways, disrupt microtubule polymerization which arrests the cell cycle in the G2/M phase, and inhibit specific protein kinases involved in cancer progression.[1][9][10]

-

Supporting Evidence: Studies have demonstrated the cytotoxicity of fluorinated indole analogs against a range of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and leukemia (L1210) cells.[1] For instance, certain derivatives have exhibited potent inhibition of leukemia cells with IC₅₀ values in the nanomolar range.[1] Structure-activity relationship (SAR) studies reveal that substituents on the indole nitrogen can significantly enhance anticancer potency.[9]

Table 1: Representative Anticancer Activity of Indole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Indole-Sulfonamide (Cpd 30) | HepG2 (Liver) | 7.37 | [11] |

| Indole-Chalcone (Cpd 12) | Various | 0.22 - 1.80 | [9] |

| Dihydroisoxazole-Indole (4i) | Jurkat (Leukemia) | 22.31 | [12] |

| Dihydroisoxazole-Indole (4i) | HL-60 (Leukemia) | 32.68 | [12] |

| Methoxy-Indole Curcumin (27) | HeLa (Cervical) | 4.0 |[2] |

Caption: Generalized apoptotic pathway modulated by indole derivatives.

Antimicrobial Activity

Indole derivatives are a rich source of potential antimicrobial agents, with activity against a broad spectrum of pathogens.[3][13][14]

-

Mechanism of Action: The mechanisms are varied, but some derivatives are known to inhibit essential bacterial processes like DNA synthesis or disrupt microbial cell membranes.[3]

-

Supporting Evidence: Methoxy-substituted indoles have been investigated for their ability to inhibit bacterial transcription.[6] Studies on various indole derivatives have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[13][15] Some novel indole-triazole compounds have shown particularly promising activity against methicillin-resistant S. aureus (MRSA) and C. krusei.[13]

Table 2: Representative Antimicrobial Activity (MIC) of Indole Derivatives

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole (3d) | MRSA | 3.125 | [13] |

| Indole-Triazole (General) | C. krusei | 3.125 - 50 | [13] |

| Indole-Benzimidazole (3aq) | C. albicans | 3.9 | [15] |

| Indole-Benzimidazole (3ag) | M. smegmatis | 3.9 |[15] |

Neuroprotective Activity

The indole scaffold is central to neuropharmacology, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases.[8][16]

-

Mechanism of Action: A primary mechanism for neuroprotection is the potent antioxidant activity of indole compounds, which involves scavenging reactive oxygen species (ROS) that cause cellular damage in the nervous system.[8][16][17] More advanced mechanisms include the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative stress.[18] Some derivatives also show potential in preventing or disaggregating the amyloid-β plaques associated with Alzheimer's disease.[17]

-

Supporting Evidence: Numerous studies have demonstrated that indole derivatives can protect neurons from chemically induced oxidative stress and ischemia/reperfusion injury.[16] Phytochemicals like indole-3-carbinol and its metabolite diindolylmethane (DIM) exert neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating the TrkB/Akt signaling pathway, which in turn promotes Nrf2 activation.[18]

Caption: Activation of the Nrf2-ARE pathway by indole derivatives.

Key Experimental Protocols

To validate the biological activities described, standardized in vitro assays are essential. The following protocols provide a framework for screening compounds like this compound derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test indole derivative in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test indole derivative in a 96-well microtiter plate using the broth.[13]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Conclusion and Future Outlook

This compound represents a highly promising and strategically designed scaffold for the development of novel therapeutic agents. The synergistic inclusion of a fluorine atom and a methoxy group confers advantageous physicochemical properties that translate into a broad spectrum of potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of the indole core allows for extensive chemical modification, enabling the fine-tuning of activity and selectivity against specific biological targets.

Future research should focus on:

-

Synthesis of Novel Libraries: Expanding the library of derivatives by modifying the N-1 and C-3 positions to further probe structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

-

In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and safety.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other areas, such as anti-inflammatory and antiviral therapies, where indoles have historically shown promise.[1]

The foundational work on this compound and its analogs provides a robust platform for the discovery of next-generation therapeutics to address significant global health challenges.

References

-

Indole Derivatives as Neuroprotectants. PubMed. Available at: [Link]

-

Development of New Indole-Derived Neuroprotective Agents. PubMed. Available at: [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. Available at: [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. Available at: [Link]

-

Antimicrobial properties of some 3-acyl-4,7-disubstituted indoles. PubMed. Available at: [Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. Available at: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed Central. Available at: [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Academia.edu. Available at: [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Available at: [Link]

-

7-Fluoro-5-methoxy-1H-indole, 98% Purity, C9H8FNO, 100 mg. CP Lab Safety. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

Sources

- 1. This compound|CAS 1227561-74-1 [benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives [mdpi.com]

- 16. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

In vitro evaluation of 5-Fluoro-7-methoxy-1H-indole

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Fluoro-7-methoxy-1H-indole

Authored by a Senior Application Scientist

Disclaimer: This document is a technical guide intended for research, scientific, and drug development professionals. The protocols and insights provided are for informational purposes and should be adapted and validated for specific experimental contexts.

Introduction: The Therapeutic Potential of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan and vital neurotransmitters like serotonin and melatonin.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents.[1][3] The strategic substitution on the indole ring can significantly modulate its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[2]

This compound is a synthetic indole derivative that has garnered interest for its potential therapeutic applications. The presence of a fluorine atom at the C5 position and a methoxy group at the C7 position are key structural features. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity to target proteins, while the electron-donating methoxy group can influence solubility and receptor interactions.[1] Research into fluorinated and methoxylated indole analogs has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][4][5]

This guide provides a comprehensive framework for the in vitro evaluation of this compound, outlining a logical progression of assays to elucidate its biological activity and mechanism of action.

Part 1: Physicochemical Characterization and Compound Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate in vitro evaluation.

1.1. Solubility Assessment

Rationale: Accurate determination of solubility in various solvents is critical for preparing stock solutions and ensuring the compound remains in solution during assays, preventing false-negative results.

Protocol:

-

Prepare a stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Serially dilute the stock solution in aqueous buffers (e.g., phosphate-buffered saline, PBS) and cell culture media to determine the maximum soluble concentration.

-

Visually inspect for precipitation and use spectrophotometry to quantify the soluble fraction.

1.2. Stability Analysis

Rationale: Assessing the stability of the compound in assay conditions (e.g., temperature, pH, presence of media components) is crucial to ensure that the observed biological effects are due to the parent compound and not its degradation products.

Protocol:

-

Incubate this compound in relevant assay buffers and cell culture media at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analyze the samples at each time point using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the parent compound.

Part 2: In Vitro Anticancer Evaluation

The indole nucleus is a common feature in many anticancer agents.[1] The following is a tiered approach to assess the anticancer potential of this compound.

2.1. Cytotoxicity Screening

Rationale: The initial step is to determine the compound's ability to inhibit the growth of or kill cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[6]

Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol: MTT Assay [6]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[6]

-

Incubation: Incubate the plate for 48 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HCT-116 | Colorectal Cancer | 22.5 |

| A549 | Lung Cancer | 35.8 |

| HeLa | Cervical Cancer | 18.9 |

2.2. Apoptosis and Cell Cycle Analysis

Rationale: To understand the mechanism of cell death induced by the compound, it is essential to investigate whether it triggers apoptosis (programmed cell death) and/or affects the cell cycle progression.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [6][7]

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.[6]

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.[7]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[6][7]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.[6]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [6]

-

Cell Treatment: Treat cells with the compound for 24 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[6]

-

Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[6]

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Part 3: In Vitro Neuroprotective Evaluation

Indole derivatives have shown promise as neuroprotective agents, often due to their antioxidant and anti-inflammatory properties.[4][8][9]

3.1. Assessment of Antioxidant Activity

Rationale: Oxidative stress is a key contributor to neurodegenerative diseases. Evaluating the compound's ability to scavenge free radicals is a primary step in assessing its neuroprotective potential.

Protocol: DPPH Radical Scavenging Assay

-

Prepare different concentrations of this compound in methanol.

-

Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.

-

Incubate in the dark for 30 minutes.

-